Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H19NO2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with alkynes. One common method includes the use of tert-butyl 3-azetidinecarboxylate and but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne moiety into alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially saturated compounds.
Scientific Research Applications
Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The alkyne moiety can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules or surfaces .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound features a piperazine ring instead of the but-3-yn-1-yl group, offering different chemical reactivity and biological activity.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound contains a carbonyl group, making it more reactive towards nucleophiles and suitable for different synthetic applications.
Uniqueness
Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and an alkyne moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl 3-but-3-ynylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-6-7-10-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI Key |
PSCREPLKYSAQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.